
1,3-Benzenedicarboxylic acid, 5-formyl-, dibutyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenedicarboxylic acid, 5-formyl-, dibutyl ester is an organic compound with the molecular formula C16H20O5 It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with butanol, and one of the positions on the benzene ring is substituted with a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxylic acid, 5-formyl-, dibutyl ester typically involves the esterification of 5-formylisophthalic acid with butanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
5-Formylisophthalic acid+2ButanolAcid catalyst1,3-Benzenedicarboxylic acid, 5-formyl-, dibutyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of azeotropic distillation can also help in removing water formed during the reaction, driving the equilibrium towards the formation of the ester.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenedicarboxylic acid, 5-formyl-, dibutyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the butyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 1,3-Benzenedicarboxylic acid, 5-carboxy-, dibutyl ester.
Reduction: 1,3-Benzenedicarboxylic acid, 5-hydroxymethyl-, dibutyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
1,3-Benzenedicarboxylic acid, 5-formyl-, dibutyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of polymers and resins, where it can impart specific properties such as flexibility and durability.
Mechanism of Action
The mechanism of action of 1,3-Benzenedicarboxylic acid, 5-formyl-, dibutyl ester depends on its specific application. In drug delivery systems, for example, the ester bonds can be hydrolyzed in the body to release the active drug. The formyl group can also participate in various biochemical reactions, such as forming Schiff bases with amines, which can be useful in enzyme inhibition studies.
Comparison with Similar Compounds
Similar Compounds
Diisobutyl phthalate: Another ester of phthalic acid, used as a plasticizer.
Dimethyl isophthalate: A dimethyl ester of isophthalic acid, used in the production of polyesters.
5-Formylisophthalic acid: The parent acid of the compound , used as an intermediate in organic synthesis.
Uniqueness
1,3-Benzenedicarboxylic acid, 5-formyl-, dibutyl ester is unique due to the presence of both ester and formyl functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it valuable in various fields, from materials science to pharmaceuticals.
Properties
CAS No. |
856651-56-4 |
|---|---|
Molecular Formula |
C17H22O5 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
dibutyl 5-formylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C17H22O5/c1-3-5-7-21-16(19)14-9-13(12-18)10-15(11-14)17(20)22-8-6-4-2/h9-12H,3-8H2,1-2H3 |
InChI Key |
VVPFXBJTOSMQBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC(=C1)C=O)C(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[10-Methoxy-10-(phenylsulfanyl)decyl]-2-methyl-1,3-dioxolane](/img/structure/B14149799.png)
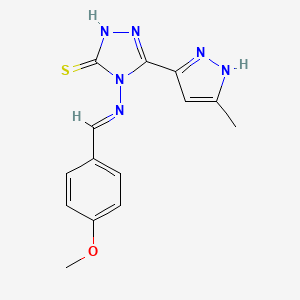

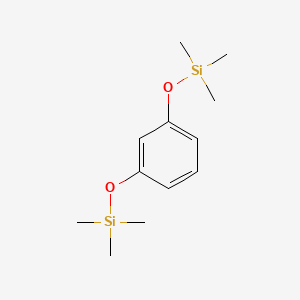
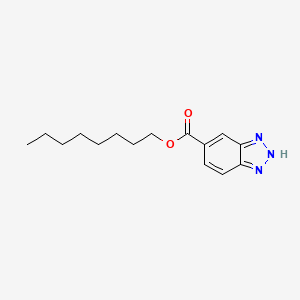
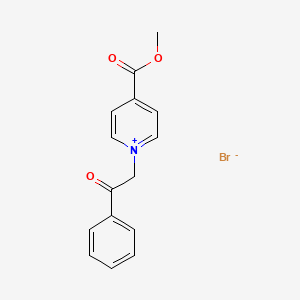
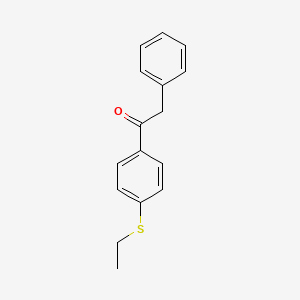
![N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]butanamide](/img/structure/B14149857.png)

![Propan-2-yl 5-{[(4-tert-butylphenyl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B14149865.png)
![2-[1-(Pyridin-4-yl)ethyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione](/img/structure/B14149869.png)
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-dimethylpyrimidine](/img/structure/B14149871.png)
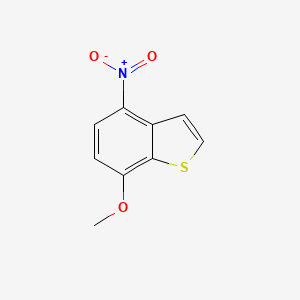
![7-Azabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14149888.png)
